molecular formula C20H18N2O2 B6636180 (E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

Katalognummer B6636180
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: RSGBQELIENFCOW-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide, commonly known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMA-1 belongs to the class of organic compounds known as amides and is used in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of FMA-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. FMA-1 has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell cycle regulation.
Biochemical and Physiological Effects:
FMA-1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and inhibit the activity of histone deacetylases and cyclin-dependent kinases. FMA-1 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of FMA-1 is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. It has been shown to be effective in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of FMA-1 in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, FMA-1 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are many potential future directions for research on FMA-1. One area of research could be to further investigate its mechanism of action and identify other enzymes and proteins that it may interact with. Another area of research could be to develop more efficient synthesis methods for FMA-1, which could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to determine the safety and efficacy of FMA-1 in humans, which could lead to its development as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

Synthesemethoden

The synthesis of FMA-1 can be achieved through a multi-step process. The first step involves the reaction of 2-(4-methylanilino)phenylboronic acid with furan-2-boronic acid in the presence of a palladium catalyst to form a key intermediate. The intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, FMA-1. The synthesis method for FMA-1 is well established and has been reported in various research articles.

Wissenschaftliche Forschungsanwendungen

FMA-1 has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. FMA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer cells, where it induces apoptosis, or programmed cell death. FMA-1 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the development of Alzheimer's disease.

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-8-10-16(11-9-15)21-18-6-2-3-7-19(18)22-20(23)13-12-17-5-4-14-24-17/h2-14,21H,1H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBQELIENFCOW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.